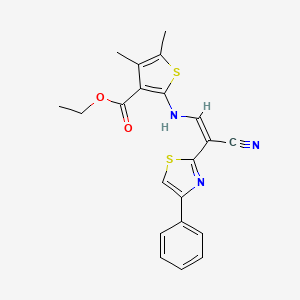

(Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-4-26-21(25)18-13(2)14(3)28-20(18)23-11-16(10-22)19-24-17(12-27-19)15-8-6-5-7-9-15/h5-9,11-12,23H,4H2,1-3H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZWLDRAOUTNLM-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including a thiazole ring, cyano group, and thiophene ring. The synthesis typically involves multiple steps starting from accessible precursors. Key reagents include thionyl chloride and ethyl cyanoacetate. The synthetic route is optimized for yield and purity, which is crucial for biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant physiological effects, particularly in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate. For instance, derivatives containing thiophene and thiazole moieties have shown promising results in inhibiting tumor cell proliferation in vitro. A notable study reported that certain thiophene derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 7.5 | HeLa |

| Compound C | 9.0 | A549 |

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Microtubule Targeting Agents : A study focused on the synthesis and evaluation of thiazole-based compounds as microtubule targeting agents demonstrated their ability to inhibit cell division in cancer cells. The results indicated that modifications in the thiazole structure could enhance efficacy .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of various thiophene derivatives against human tumor cell lines. The findings revealed that specific substitutions on the thiophene ring significantly increased cytotoxicity, suggesting a structure-activity relationship crucial for drug design .

Scientific Research Applications

#(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound containing a thiazole ring, a cyano group, and a thiophene ring. Its synthesis typically involves multiple steps from readily available materials, including the formation of the thiazole ring, introduction of the cyano group, and final coupling with the thiophene ring. Common reagents for these reactions include thionyl chloride, ethyl cyanoacetate, and various catalysts. Industrial production optimizes the synthetic route to maximize yield and minimize costs, potentially using continuous flow reactors, high-throughput screening of catalysts, and efficient purification techniques.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Forms oxidized derivatives depending on conditions and reagents.

- Reduction: Modifies the cyano group or other functional groups.

- Substitution: Occurs particularly at the thiazole and thiophene rings.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions, typically under controlled temperatures and in solvents like dichloromethane or ethanol. Major products depend on the specific conditions and reagents; for example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology and Medicine: Potential applications as a pharmaceutical intermediate due to its ability to interact with biological targets, making it a candidate for drug development. Research indicates that thiazole derivatives, including related compounds, exhibit anticancer properties . For instance, some thiazole-hydrazine derivatives have shown significant antiproliferative activity and CDK2 inhibition .

- Industry: Could be used to develop new materials like polymers or coatings due to its unique chemical properties.

Q & A

What is the optimal synthetic route for (Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate?

Basic

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:

- Reagents : Toluene, catalytic piperidine, and acetic acid.

- Conditions : Reflux for 5–6 hours under inert conditions.

- Purification : Recrystallization with alcohols (e.g., ethanol or methanol) yields products with 72–94% purity .

How is the compound characterized post-synthesis?

Basic

Characterization involves multi-modal spectroscopic and chromatographic analyses:

- IR Spectroscopy : Confirms functional groups (e.g., cyano, carbonyl stretches).

- ¹H NMR : Identifies Z-isomer configuration via vinyl proton coupling constants and aromatic substituent patterns.

- Mass Spectrometry : Validates molecular weight and fragmentation pathways.

- Chromatography (TLC/HPLC) : Ensures purity and monitors reaction progress .

What in vitro models are used to assess the compound’s antioxidant activity?

Basic

Standard assays include:

- DPPH Radical Scavenging : Measures hydrogen-donating capacity at 517 nm.

- Lipid Peroxidation Inhibition : Evaluates protection against Fe²⁺/ascorbate-induced oxidation in tissue homogenates.

- Dose-Response Analysis : IC₅₀ values are calculated to compare potency with reference antioxidants like ascorbic acid .

How can computational methods like molecular docking predict biological activity?

Advanced

Molecular docking screens for binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity):

- Software : AutoDock Vina or Schrödinger Suite.

- Parameters : Grid box centered on active sites, Lamarckian genetic algorithm.

- Validation : Compare docking scores (ΔG) with known inhibitors to prioritize compounds for in vitro testing .

How to address contradictions in biological activity data across studies?

Advanced

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributing factors.

- Comparative Studies : Test the compound alongside analogs from prior work to validate trends .

What strategies optimize reaction yields and purity?

Advanced

Key optimizations involve:

- Catalyst Tuning : Adjust piperidine/acetic acid ratios to enhance enolate formation.

- Solvent Selection : Use anhydrous toluene to minimize side reactions.

- Reaction Monitoring : Employ TLC (e.g., silica gel, hexane:ethyl acetate mobile phase) to terminate reactions at completion.

- Purification : Gradient recrystallization or column chromatography for challenging byproducts .

How to analyze the Z-isomer configuration in the compound?

Advanced

The Z-configuration is confirmed via:

- ¹H NMR Coupling Constants : Vinyl protons (CH=CH) exhibit distinct coupling patterns (J ≈ 12–14 Hz for Z-isomers).

- NOESY Spectroscopy : Probes spatial proximity between substituents on the double bond.

- X-ray Crystallography (if available): Provides unambiguous stereochemical assignment .

What intermediates are critical for scaling up synthesis?

Advanced

Key intermediates include:

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate : Synthesized via Gewald reaction, requiring strict temperature control (0–5°C).

- 1-Cyanoacetyl-3,5-dimethylpyrazole : A stable cyanoacetylating agent for introducing the active methylene group.

- Substituted Benzaldehydes : Electron-deficient variants (e.g., nitro, cyano) enhance Knoevenagel reactivity .

How to evaluate anti-inflammatory activity in vivo?

Advanced

Carrageenan-Induced Paw Edema Model :

- Protocol : Administer compound (10–100 mg/kg) 1 hour prior to carrageenan injection in rodents.

- Metrics : Measure paw volume at 0, 1, 3, and 5 hours using plethysmometry.

- Controls : Compare with indomethacin or celecoxib.

- Histopathology : Assess neutrophil infiltration and cytokine levels (e.g., TNF-α) .

How to design SAR studies for this compound?

Advanced

Focus on modifying:

- Thiophene Substituents : Vary methyl groups at C4/C5 to alter steric effects.

- Vinyl Linker : Test E-isomers or halogenated analogs for conformational rigidity.

- Thiazole Ring : Introduce substituents (e.g., methoxy, fluoro) to modulate electron density and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.